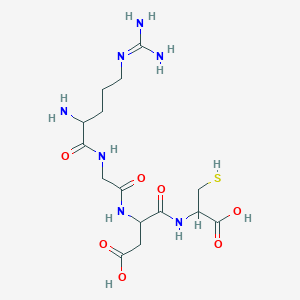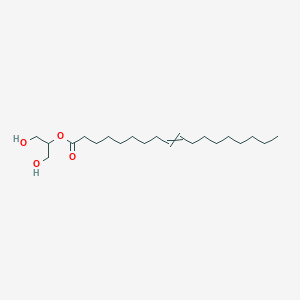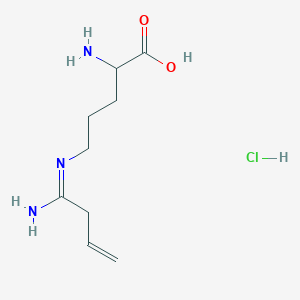
2-Amino-5-(1-aminobut-3-enylideneamino)pentanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinyl-L-NIO (hydrochloride) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). It is widely used in scientific research due to its high specificity and effectiveness in inhibiting nNOS activity. The compound is known for its ability to irreversibly inactivate nNOS in the presence of NADPH and oxygen, making it a valuable tool in studies related to nitric oxide signaling and related pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vinyl-L-NIO (hydrochloride) typically involves the reaction of L-ornithine with vinyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods
While specific industrial production methods for Vinyl-L-NIO (hydrochloride) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Vinyl-L-NIO (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with Vinyl-L-NIO (hydrochloride) include NADPH and oxygen, which are essential for its activity as an nNOS inhibitor. The compound is typically used under physiological conditions to mimic its natural environment in biological systems .
Major Products Formed
The major product formed from the reaction of Vinyl-L-NIO (hydrochloride) with nNOS is an inactivated enzyme complex. This irreversible inactivation is a key feature of the compound’s mechanism of action .
Applications De Recherche Scientifique
Vinyl-L-NIO (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study nitric oxide synthase activity and its inhibition.
Biology: Helps in understanding the role of nitric oxide in various biological processes, including neurotransmission and immune response.
Medicine: Investigated for its potential therapeutic applications in conditions where nitric oxide signaling is dysregulated, such as neurodegenerative diseases and cardiovascular disorders.
Industry: Utilized in the development of nitric oxide synthase inhibitors for various applications.
Mécanisme D'action
Vinyl-L-NIO (hydrochloride) exerts its effects by selectively inhibiting neuronal nitric oxide synthase (nNOS). The compound binds to the active site of nNOS and, in the presence of NADPH and oxygen, irreversibly inactivates the enzyme. This inhibition prevents the conversion of L-arginine to nitric oxide and citrulline, thereby reducing nitric oxide production. The selectivity of Vinyl-L-NIO (hydrochloride) for nNOS over other isoforms of nitric oxide synthase (eNOS and iNOS) is a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
Vinyl-L-NIO (hydrochloride) is unique in its high selectivity and potency as an nNOS inhibitor. Similar compounds include:
Aminoguanidine: A less selective inhibitor of nitric oxide synthase.
L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective inhibitor of all nitric oxide synthase isoforms.
7-Nitroindazole: Another selective inhibitor of nNOS, but with different binding characteristics and potency compared to Vinyl-L-NIO (hydrochloride).
Vinyl-L-NIO (hydrochloride) stands out due to its irreversible inhibition and high specificity for nNOS, making it a valuable tool in research focused on nitric oxide signaling.
Propriétés
Formule moléculaire |
C9H18ClN3O2 |
|---|---|
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
2-amino-5-(1-aminobut-3-enylideneamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17N3O2.ClH/c1-2-4-8(11)12-6-3-5-7(10)9(13)14;/h2,7H,1,3-6,10H2,(H2,11,12)(H,13,14);1H |
Clé InChI |
DIWIMDZKSYTKCZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(=NCCCC(C(=O)O)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-2-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13402178.png)
![2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde](/img/structure/B13402186.png)
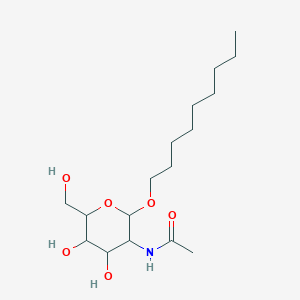
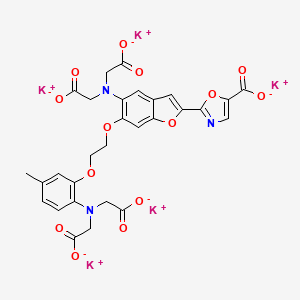
![tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B13402214.png)
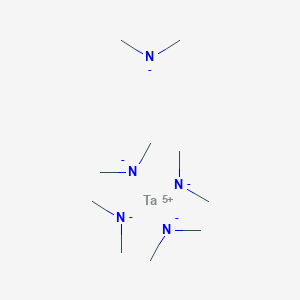
![(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid](/img/structure/B13402221.png)
![(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B13402223.png)
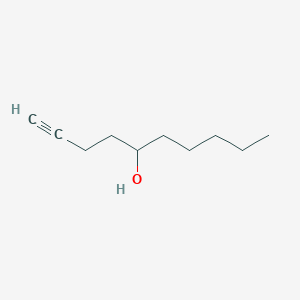
![[[(2R,3S,5R)-5-[5-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13402239.png)
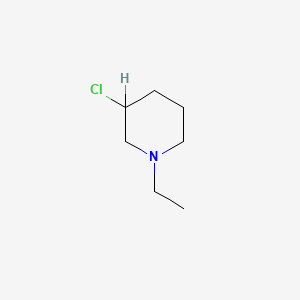
![2-Methyl-3-[2-(pyridin-2-YL)pyrimidin-4-YL]-1,6-naphthyridine](/img/structure/B13402258.png)
